molecular formula C9H11N2Na4O14P3S B1139265 2-ThioUTP tetrasodium salt CAS No. 35763-29-2

2-ThioUTP tetrasodium salt

Cat. No.: B1139265
CAS No.: 35763-29-2
M. Wt: 588.13
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ThioUTP tetrasodium salt typically involves the phosphorylation of 2-thiouridine. The process begins with the protection of the hydroxyl groups of 2-thiouridine, followed by phosphorylation using phosphoryl chloride or other phosphorylating agents. The final step involves deprotection to yield the desired triphosphate compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high purity and yield. The compound is often purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .

Chemical Reactions Analysis

Types of Reactions: 2-ThioUTP tetrasodium salt primarily undergoes substitution reactions due to the presence of the thiol group. It can also participate in phosphorylation and dephosphorylation reactions, which are crucial for its biological activity .

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols under mild conditions.

    Phosphorylation Reactions: Use phosphorylating agents like phosphoryl chloride in the presence of a base.

    Dephosphorylation Reactions: Catalyzed by phosphatases under physiological conditions.

Major Products: The major products formed from these reactions include various phosphorylated derivatives and substituted thiouridine compounds .

Scientific Research Applications

2-ThioUTP tetrasodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of nucleotide analogs and other phosphorylated compounds.

    Biology: Acts as a selective agonist for P2Y2 receptors, making it valuable in studying purinergic signaling pathways.

    Medicine: Investigated for its potential therapeutic applications in treating conditions like cystic fibrosis and dry eye disease.

    Industry: Utilized in the development of diagnostic assays and as a tool in drug discovery.

Mechanism of Action

2-ThioUTP tetrasodium salt exerts its effects by selectively binding to and activating P2Y2 receptors. This activation triggers a cascade of intracellular signaling pathways, including the activation of phospholipase C, which leads to the production of inositol trisphosphate and diacylglycerol. These molecules, in turn, increase intracellular calcium levels and activate protein kinase C, resulting in various physiological responses .

Comparison with Similar Compounds

Uniqueness: 2-ThioUTP tetrasodium salt is unique due to its high selectivity for P2Y2 receptors and the presence of the thiol group, which can participate in additional chemical reactions, providing versatility in research applications .

Properties

CAS No.

35763-29-2

Molecular Formula

C9H11N2Na4O14P3S

Molecular Weight

588.13

Synonyms

sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxido-2-thioxopyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl hydrogentriphosphate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.